

Pivekimab Sunirine off-target effects and toxicity profile

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Compound of Interest		
Compound Name:	Sunirine	
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Pivekimab Sunirine Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects and toxicity profile of pivekimab **sunirine** (IMGN632).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of pivekimab **sunirine** and how does it relate to its toxicity?

Pivekimab **sunirine** is an antibody-drug conjugate (ADC) that targets CD123, a protein expressed on the surface of various hematologic cancer cells.[1][2][3] The ADC consists of a humanized anti-CD123 antibody, a cleavable linker, and a potent DNA-alkylating payload called an indolinobenzodiazepine (IGN) pseudodimer.[1][4] Upon binding to CD123 on a target cell, pivekimab **sunirine** is internalized, and the IGN payload is released, causing single-strand breaks in the DNA, which leads to cell death.[4][5] Toxicity can arise from on-target, off-tumor effects (binding to CD123 on normal cells) or off-target effects (non-specific uptake of the ADC or premature release of the payload).[1]

Q2: What are the known off-target effects of pivekimab **sunirine** based on preclinical studies?

Preclinical studies have focused on the differential cytotoxicity of pivekimab **sunirine** on CD123-positive cancer cells versus normal hematopoietic progenitor cells, which also have low



levels of CD123 expression. One study compared pivekimab **sunirine** (IMGN632) with another ADC (X-ADC) that used the same antibody but a different payload. While both ADCs were potent against AML cell lines, IMGN632 was significantly less cytotoxic to normal myeloid progenitors.[6][7] Specifically, the concentration of IMGN632 required to impact normal bone marrow progenitors was well above the levels needed for anti-leukemic activity, suggesting a favorable therapeutic window.[6][7] This indicates that the design of the IGN payload in pivekimab **sunirine** contributes to reduced off-target toxicity on normal hematopoietic cells.[4]

Q3: What is the clinical toxicity profile of pivekimab **sunirine** monotherapy?

In a phase 1/2 study of pivekimab **sunirine** in patients with relapsed or refractory acute myeloid leukemia (AML), the most common treatment-related adverse events (TRAEs) were infusion-related reactions, febrile neutropenia, and anemia.[2][8][9][10] Dose-limiting toxicities (DLTs) were observed at higher doses and included reversible veno-occlusive disease (VOD) and neutropenia.[10][11][12] The recommended phase 2 dose (RP2D) was determined to be 0.045 mg/kg every 3 weeks, at which the safety profile was considered manageable.[9][11]

Q4: What is the toxicity profile of pivekimab **sunirine** in combination therapies?

When combined with azacitidine and venetoclax for newly diagnosed AML, the triplet regimen of pivekimab **sunirine** displayed a manageable safety profile with no new safety signals observed compared to the individual agents.[13][14] The most common non-hematologic treatment-emergent adverse events (TEAEs) of all grades included constipation, peripheral edema, diarrhea, and nausea.[13] Importantly, rates of cytopenias were similar to those seen with azacitidine and venetoclax alone, and there were no reports of veno-occlusive disease, capillary leak syndrome, or sinusoidal obstruction syndrome in the combination studies.[13][14]

Troubleshooting Guides

Issue: Unexpectedly high cytotoxicity in in vitro experiments using normal cell lines.

 Possible Cause 1: Low-level CD123 expression on normal cells. Even low levels of the target antigen can lead to some degree of on-target, off-tumor toxicity.



- Troubleshooting Step: Quantify the surface expression of CD123 on your normal cell line using flow cytometry to correlate with the observed cytotoxicity.
- Possible Cause 2: Premature payload release. The linker may be unstable in the specific culture medium conditions.
 - Troubleshooting Step: Analyze the culture supernatant for the presence of free payload using LC-MS/MS to assess linker stability.

Issue: Observing significant weight loss or other signs of toxicity in animal models at the intended therapeutic dose.

- Possible Cause 1: On-target, off-tumor toxicity. The animal model may have a different CD123 expression pattern on healthy tissues compared to humans.
 - Troubleshooting Step: Perform tissue cross-reactivity studies in the animal model to evaluate the binding of pivekimab sunirine to normal tissues.
- Possible Cause 2: Off-target uptake of the ADC. The ADC may be taken up non-specifically by certain cell types in the animal model.
 - Troubleshooting Step: Consider using a non-binding ADC control (with the same payload and linker but an antibody that does not bind to any target in the animal) to assess nonspecific toxicity.

Data Presentation

Table 1: Grade ≥3 Treatment-Related Adverse Events (TRAEs) with Pivekimab **Sunirine** Monotherapy at the Recommended Phase 2 Dose (0.045 mg/kg)

Adverse Event	Frequency
Febrile Neutropenia	10%[9][11]
Infusion-Related Reactions	7%[9][11]
Anemia	7%[9][11]



Table 2: Common (≥20%) All-Grade Treatment-Emergent Adverse Events (TEAEs) with Pivekimab **Sunirine** in Combination with Azacitidine and Venetoclax

Adverse Event	Frequency (All Grades)	Frequency (Grade ≥3)
Constipation	48%	2%
Peripheral Edema	44%	4%
Diarrhea	40%	2%
Nausea	32%	4%
Febrile Neutropenia	33%	29%
Thrombocytopenia	23%	20%
Dyspnea	22%	6%
Infusion-Related Reactions	22%	2%
Hypokalemia	21%	2%
Fatigue	20%	2%
Data from a study in patients		
with relapsed/refractory AML.		
[15]		

Experimental Protocols

Protocol 1: Assessment of In Vitro Cytotoxicity on Normal Hematopoietic Progenitors

This protocol is based on the methodology described in preclinical studies of IMGN632.[6][7]

- Cell Source: Obtain bone marrow mononuclear cells from healthy donors.
- Cell Culture: Culture the cells in a suitable medium (e.g., IMDM with supplements) that supports the growth of hematopoietic progenitors.
- Treatment: Expose the cells to a range of concentrations of pivekimab sunirine and a negative control ADC for a specified period (e.g., 7 days).



- Colony-Forming Unit (CFU) Assay: After the treatment period, wash the cells and plate them
 in a methylcellulose-based medium to allow for the growth of colonies from surviving
 progenitor cells.
- Analysis: After 14 days of incubation, count the number of colonies (e.g., CFU-GM, BFU-E) to determine the effect of pivekimab sunirine on the viability and differentiation of normal hematopoietic progenitors. The IC50 value can then be calculated.

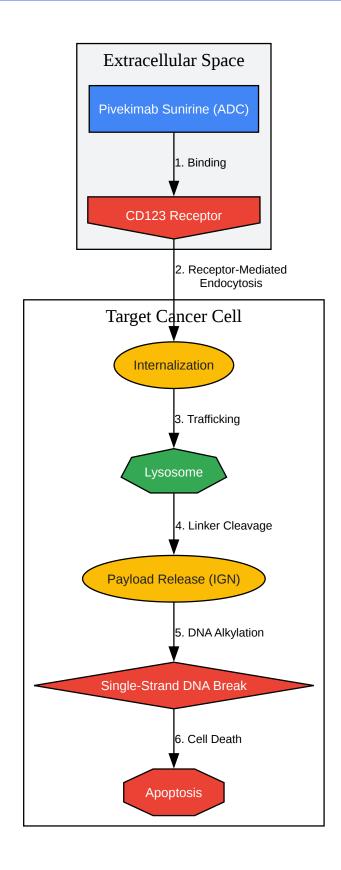
Protocol 2: Monitoring of Adverse Events in Clinical Trials

This is a general protocol based on the safety monitoring described in clinical trials of pivekimab **sunirine**.[4][11][12][16]

- Patient Population: Patients with CD123-positive hematologic malignancies.
- Treatment Administration: Pivekimab **sunirine** is administered intravenously. In combination studies, it is given with other agents like azacitidine and venetoclax according to the trial-specific schedule.[4][16]
- · Adverse Event (AE) Monitoring:
 - Regularly monitor patients for any adverse events through physical examinations, patient reporting, and laboratory tests (hematology, clinical chemistry).
 - Grade the severity of AEs according to the National Cancer Institute Common Terminology
 Criteria for Adverse Events (CTCAE).
 - Assess the relationship of each AE to the study drug(s).
- Dose-Limiting Toxicity (DLT) Assessment: In dose-escalation phases, monitor for pre-defined DLTs during the first cycle of treatment to determine the maximum tolerated dose.
- Data Collection and Reporting: Record all AEs, serious adverse events (SAEs), and DLTs in the clinical trial database.

Mandatory Visualizations

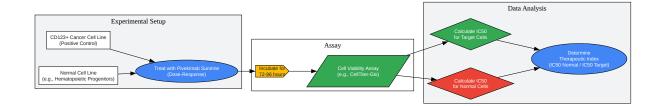




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Caption: Mechanism of action of pivekimab sunirine.





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Caption: Workflow for assessing off-target cytotoxicity.

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